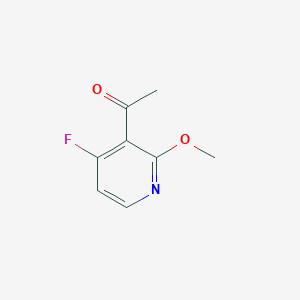![molecular formula C23H27N3O5S B2857714 2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-99-5](/img/structure/B2857714.png)
2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic heterocyclic compound with interesting structural features, making it a valuable subject for scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One approach involves the cyclocondensation of appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde, with 2-propylthio-4,6-dioxo-5,6,7,8-tetrahydropyrido[4,5-d]pyrimidine in the presence of suitable catalysts and under specific reaction conditions, like controlled temperature and pH.
Industrial Production Methods
Scaling up for industrial production would typically require optimizing reaction conditions for higher yield and purity, including precise control of temperature, solvent use, and employing more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: It can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Potential reduction reactions involve the aromatic ring or carbonyl groups.
Substitution: Functional groups on the aromatic ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can facilitate oxidation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions vary, often involving bases or acids as catalysts.
Major Products
The products depend on the specific reaction but can include oxidized, reduced, or substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is useful in synthetic organic chemistry, providing a framework for creating new heterocyclic structures.
Biology
Studies may explore its biological activity, like antimicrobial or anticancer properties, due to its unique structure.
Medicine
Its potential as a pharmaceutical intermediate or active ingredient in drug development is notable.
Industry
Used in materials science for developing new polymers or as a catalyst in chemical processes.
Wirkmechanismus
Its mechanism of action often involves interactions with biological macromolecules, such as binding to proteins or DNA. The specific pathways depend on the target application, but the presence of multiple functional groups allows versatile interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison
Similar Compounds: Compounds like quinoline derivatives and pyrimidine analogs share structural similarities but differ in specific functional groups or substitution patterns.
Uniqueness: The combination of propylsulfanyl and trimethoxyphenyl groups provides unique electronic and steric properties, distinguishing it from other related compounds.
Eigenschaften
IUPAC Name |
2-propylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-5-9-32-23-25-21-19(22(28)26-23)17(18-13(24-21)7-6-8-14(18)27)12-10-15(29-2)20(31-4)16(11-12)30-3/h10-11,17H,5-9H2,1-4H3,(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVORMCVGVFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)
![(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2857632.png)



![[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate](/img/structure/B2857638.png)
![benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2857640.png)


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)


![1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol](/img/structure/B2857654.png)
